Product packaging for 5-Bromo-7-ethyl-1H-indazole(Cat. No.:CAS No. 635712-49-1)

5-Bromo-7-ethyl-1H-indazole

Cat. No.: B1343190
CAS No.: 635712-49-1
M. Wt: 225.08 g/mol
InChI Key: UXSIDFXINVIZIM-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-1H-indazole (CAS 635712-49-1) is an indazole derivative with a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol . This compound is characterized by a bromo and an ethyl substitution on the indazole ring, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . Its unique structure is designed for the preparation of more complex molecules with potential therapeutic applications. Researchers utilize this compound as a key molecular building block, particularly in the exploration of novel pharmaceutical agents. Literature indicates that indazole derivatives of this type have been investigated for a range of potential pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties . The compound has also been featured in research related to the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant for conditions such as migraine , and in the development of inhibitors for enzymes like acetyl-CoA carboxylase . The compound has very slight solubility in water (0.1 g/L at 25°C) and should be stored sealed in a dry environment at room temperature . Handle with appropriate care, as it may be harmful if swallowed, in contact with skin, or if inhaled . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use . All chemicals should be used by qualified professionals with reference to the appropriate safety data sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1343190 5-Bromo-7-ethyl-1H-indazole CAS No. 635712-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-ethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIDFXINVIZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610772
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-49-1
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-ethyl-1H-indazole
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Advanced Research Perspectives and Future Directions for 5 Bromo 7 Ethyl 1h Indazole

Integration in Multicomponent Reactions for Scaffold Diversity

The functionalized indazole core, particularly with a reactive bromine atom, is an ideal candidate for generating molecular diversity through multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient, atom-economical, and rapid pathway to complex molecules.

Future research could focus on leveraging the 5-bromo-7-ethyl-1H-indazole scaffold in various MCRs to build libraries of novel compounds. For instance, a bromo-indazole moiety has been shown to be stable and amenable to photocatalytic multicomponent reactions for synthesizing complex amines. core.ac.uk This suggests that this compound could be a valuable building block in light-mediated MCRs.

Furthermore, MCR strategies that have been successful for related heterocycles could be adapted. One-pot, pseudo-five-component reactions (pseudo-5CRs) have been used to create bis-pyrazolyl derivatives, which are structurally related to indazoles. nih.gov Adapting such methods could yield novel bis-indazole structures with potential for unique biological activities. The development of MCRs like the Ugi or Passerini reaction involving the indazole core could also lead to diverse peptide-mimicking structures. A notable example is a one-pot three-component green procedure used to synthesize triazolo[1,2-a]indazole-triones, demonstrating the power of MCRs in creating fused indazole systems. tandfonline.com

Table 1: Potential Multicomponent Reactions for this compound

MCR TypeReactants (Example)Potential Product Scaffold
Ugi Reaction This compound (modified to an amine), Aldehyde, Isocyanide, Carboxylic Acidα-acylamino-carboxamide indazole derivatives
Passerini Reaction This compound (modified to a carboxylic acid), Aldehyde, Isocyanideα-acyloxy-carboxamide indazole derivatives
Buchwald-Hartwig/MCR This compound, Amine, Carbonyl compoundComplex indazole-amines
Photocatalytic MCR This compound, Aldehyde, Amine, OlefinTertiary amines with indazole moiety

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly important in pharmaceutical synthesis. nih.gov Future research on this compound will likely focus on developing more sustainable synthetic routes.

Current methods for synthesizing indazoles often rely on traditional organic solvents and catalysts. rsc.org Greener alternatives are being actively explored. For example, a green approach for synthesizing 2H-indazoles utilizes recyclable copper oxide nanoparticles as a heterogeneous catalyst in PEG-400, a biodegradable solvent. nih.gov Another innovative method employs lemon peel powder, a natural and biodegradable material, as a catalyst for 1H-indazole synthesis, often enhanced by energy-efficient ultrasound irradiation. researchgate.netniif.hu These approaches highlight a shift away from hazardous reagents and solvents.

Solvent-free, one-pot condensation reactions represent another frontier. The synthesis of triazolo[1,2-a]indazole-triones has been achieved using a reusable ecofriendly nanoparticle catalyst under solvent-free conditions, showcasing a highly efficient and clean synthetic strategy. tandfonline.com The application of such principles to the synthesis of this compound could significantly reduce the environmental footprint of its production. benthamdirect.com

Exploration in Advanced Drug Delivery Systems and Targeted Therapies

For this compound to be translated into a therapeutic agent, its delivery to specific sites within the body is crucial. Advanced drug delivery systems aim to enhance efficacy and reduce side effects. A key area of future research is the chemical modification of the indazole scaffold to enable its conjugation to targeted delivery vehicles, such as nanoparticles.

Gold nanoparticles, for instance, are widely explored for drug delivery. Small molecules can be attached to them through several methods. youtube.com One approach involves modifying the indazole with a thiol group (-SH), which has a high affinity for gold and can facilitate self-assembly onto the nanoparticle surface. youtube.com Alternatively, covalent conjugation offers a more robust attachment. youtube.com This can be achieved by first functionalizing the indazole ring with a reactive group, like a carboxylic acid. This modified indazole can then be covalently linked to nanoparticles that have a complementary surface chemistry (e.g., carboxyl-functionalized gold nanoparticles activated with EDC/NHS chemistry). youtube.com

This strategy could allow for the targeted delivery of indazole-based drugs. By also attaching targeting ligands, such as antibodies, to the same nanoparticle, the drug could be directed specifically to cancer cells or other diseased tissues, maximizing its therapeutic effect while minimizing exposure to healthy tissues. youtube.com

Further Elucidation of Novel Molecular Targets and Complex Biological Pathways

Indazole derivatives are known to interact with a wide array of biological targets, making them a rich source for drug discovery. nih.govresearchgate.netresearchgate.net A significant future research direction for this compound is the systematic elucidation of its specific molecular targets and the complex biological pathways it modulates.

Based on the activities of related indazole compounds, several protein families are of high interest. These include:

Kinases: Many indazole derivatives are potent kinase inhibitors. nih.gov Targets such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Extracellular signal-Regulated Kinase (ERK1/2) are implicated in various cancers. nih.govresearchgate.net

Epigenetic Targets: The indazole scaffold has been successfully used to develop inhibitors for epigenetic proteins. For example, 1H-indazol-4,7-dione derivatives have been identified as highly potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. nih.gov

Metabolic and Inflammatory Enzymes: Indazoles have been investigated as inhibitors of enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), a target in immuno-oncology, and lipoxygenase, which is involved in inflammatory pathways. researchgate.netnih.gov

Bacterial Enzymes: A novel class of indazole derivatives was discovered to be potent inhibitors of bacterial DNA Gyrase B (GyrB), a clinically validated target for antibiotics, suggesting a potential role in combating antimicrobial resistance. nih.gov

Future studies will likely employ high-throughput screening, proteomic profiling, and structure-activity relationship (SAR) studies to pinpoint the specific proteins and pathways affected by this compound and its derivatives.

Table 2: Potential Molecular Targets for this compound Derivatives

Target ClassSpecific ExampleAssociated Disease AreaReference
Protein Kinases Epidermal Growth Factor Receptor (EGFR)Cancer nih.gov
Extracellular signal-regulated kinase (ERK1/2)Cancer nih.gov
Epigenetic Regulators Bromodomain-containing protein 4 (BRD4)Cancer nih.gov
Immuno-oncology Indoleamine-2,3-dioxygenase 1 (IDO1)Cancer researchgate.net
Bacterial Enzymes DNA Gyrase B (GyrB)Bacterial Infections nih.gov
Inflammatory Enzymes LipoxygenaseInflammation nih.gov

Application in Chemical Biology as Tool Compounds

Beyond direct therapeutic applications, this compound and its analogs are valuable as "tool compounds" or "chemical probes." These are small molecules with high specificity for a particular biological target, used by researchers to study and understand cellular processes. chemimpex.comontosight.ai

The ability of indazole derivatives to inhibit specific enzymes like GyrB, BRD4, and various kinases makes them excellent tools for probing the function of these proteins in both healthy and diseased states. researchgate.netnih.govnih.gov For example, a specific inhibitor can be used to validate a protein as a potential drug target or to dissect its role within a complex signaling cascade.

Furthermore, the indazole scaffold's versatility allows for the incorporation of tags or labels (e.g., fluorescent dyes, biotin) through chemical modification of the bromo- or ethyl-substituents. Such labeled probes are essential for techniques like fluorescence microscopy and affinity purification, which are used to visualize protein localization and identify binding partners. The development of photochemical strategies to interconvert indazoles into other heterocycles, such as benzimidazoles, further expands the structural diversity available for creating libraries of fragments for chemical biology and fragment-based drug discovery. nih.gov

Q & A

What are the established synthetic routes for preparing 5-Bromo-7-ethyl-1H-indazole, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound involves multi-step methodologies:

  • Transition metal-catalyzed cyclization : Palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or THF at 80–120°C facilitate indazole ring formation. Catalyst loading (1–5 mol%) and solvent polarity significantly impact reaction efficiency .
  • Reductive cyclization : Sodium hydride or cesium carbonate in aprotic solvents (e.g., THF) promotes regioselective cyclization. Higher base strength improves yield but may increase side reactions .
  • Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures >95% purity. Yields typically range from 50–70% under optimized conditions .

Table 1 : Optimization of Synthetic Conditions

MethodCatalyst/SolventTemp (°C)Yield (%)Purity (%)
Pd-catalyzed cyclizationPd(OAc)₂ (3 mol%), DMF1106595
Reductive cyclizationNaH, THF805897

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity. For example, the ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm, while aromatic protons appear downfield (δ 7.5–8.2 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, revealing intermolecular interactions (e.g., C–H⋯O hydrogen bonding) that stabilize packing. Space group determination via SHELXT ensures accurate lattice parameter assignment .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 229.05) .

How do crystallographic studies using SHELX programs inform structural optimization of derivatives?

Advanced Research Question
SHELX software (SHELXL, SHELXD) enables precise refinement of substituent geometry and electron density maps. For example:

  • Twinning analysis : SHELXL detects twinning in crystals, resolving ambiguities in bromine/ethyl group orientations .
  • Hydrogen bonding networks : Weak interactions (e.g., π–π stacking) are quantified, guiding solubility improvements via functional group modifications .
    Case Study : A derivative’s low solubility was attributed to excessive aromatic stacking; introducing polar groups (e.g., –OH) disrupted stacking, enhancing bioavailability .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies arise from assay variability or substituent effects. Mitigation strategies include:

Standardized bioassays : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to isolate compound effects .

SAR profiling : Compare derivatives with incremental substituent changes (Table 2). For example, replacing ethyl with isopropyl reduces steric hindrance, improving kinase binding .

Meta-analysis : Statistical tools (e.g., Forest plots) identify trends across studies, accounting for publication bias .

Table 2 : Substituent Impact on Kinase Inhibition (IC₅₀, μM)

DerivativeR₁ (Position)IC₅₀ (μM)Source
This compoundEthyl (7)12.3
5-Bromo-7-methyl-1H-indazoleMethyl (7)28.7
5-Bromo-7-isopropyl-1H-indazoleIsopropyl (7)8.9

How can computational tools aid in retrosynthetic planning for novel this compound analogs?

Advanced Research Question
AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by mining reaction databases:

  • Retrosynthesis modules : Prioritize routes with available precursors (e.g., 5-bromo-2-ethylaniline) and high atom economy .
  • Docking simulations : Predict binding affinities for target enzymes (e.g., kinases), guiding substituent selection pre-synthesis .
    Example : A methyl-to-ethyl substitution at position 7 was predicted to enhance hydrophobic interactions with a kinase’s ATP-binding pocket, confirmed via in vitro assays .

What are the key considerations for designing stability studies of this compound under physiological conditions?

Advanced Research Question

  • pH-dependent degradation : Monitor hydrolysis rates at pH 1.2 (stomach) vs. 7.4 (blood) using HPLC. Bromine’s electron-withdrawing effect slows degradation at acidic pH .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; halogenated indazoles often require amber vials for storage .
  • Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>150°C for most indazoles) .

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